molecular formula C11H19NO4 B2569551 tert-butyl (2S,4R)-2-formyl-4-methoxypyrrolidine-1-carboxylate CAS No. 185951-21-7

tert-butyl (2S,4R)-2-formyl-4-methoxypyrrolidine-1-carboxylate

Cat. No.: B2569551
CAS No.: 185951-21-7
M. Wt: 229.276
InChI Key: XAIXKICCDVTSDD-DTWKUNHWSA-N
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Description

tert-Butyl (2S,4R)-2-formyl-4-methoxypyrrolidine-1-carboxylate: is a synthetic organic compound that belongs to the class of pyrrolidines. This compound is characterized by the presence of a tert-butyl ester group, a formyl group, and a methoxy group attached to a pyrrolidine ring. It is often used in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (2S,4R)-2-formyl-4-methoxypyrrolidine-1-carboxylate typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving an appropriate amine and a carbonyl compound.

    Introduction of the Formyl Group: The formyl group can be introduced via a formylation reaction, such as the Vilsmeier-Haack reaction, which uses a formylating agent like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3).

    Methoxylation: The methoxy group can be introduced through an O-methylation reaction using a methylating agent like methyl iodide (CH3I) in the presence of a base.

    Esterification: The tert-butyl ester group can be introduced via esterification using tert-butyl alcohol and an acid catalyst.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The formyl group in tert-butyl (2S,4R)-2-formyl-4-methoxypyrrolidine-1-carboxylate can undergo oxidation to form a carboxylic acid.

    Reduction: The formyl group can also be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4).

    Substitution: The methoxy group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.

    Substitution: Nucleophiles such as thiols, amines, or halides can be used in substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted pyrrolidines depending on the nucleophile used.

Scientific Research Applications

Chemistry

In organic synthesis, tert-butyl (2S,4R)-2-formyl-4-methoxypyrrolidine-1-carboxylate is used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for selective functionalization, making it valuable in the development of new synthetic methodologies.

Biology and Medicine

In medicinal chemistry, this compound can be used as a building block for the synthesis of potential drug candidates. Its structural features allow for the exploration of structure-activity relationships (SAR) in drug design.

Industry

In the chemical industry, this compound can be used in the production of fine chemicals and pharmaceuticals. Its reactivity and functional groups make it a versatile intermediate in various chemical processes.

Mechanism of Action

The mechanism of action of tert-butyl (2S,4R)-2-formyl-4-methoxypyrrolidine-1-carboxylate depends on its specific application. In general, its reactivity is influenced by the presence of the formyl, methoxy, and tert-butyl ester groups, which can participate in various chemical reactions. The molecular targets and pathways involved would vary based on the specific context in which the compound is used, such as in a synthetic route or a biological assay.

Comparison with Similar Compounds

Similar Compounds

    tert-Butyl (2S,4R)-4-hydroxy-2-formylpyrrolidine-1-carboxylate: Similar structure but with a hydroxyl group instead of a methoxy group.

    tert-Butyl (2S,4R)-2-formyl-4-aminopyrrolidine-1-carboxylate: Similar structure but with an amino group instead of a methoxy group.

    tert-Butyl (2S,4R)-2-formyl-4-ethylpyrrolidine-1-carboxylate: Similar structure but with an ethyl group instead of a methoxy group.

Uniqueness

The presence of the methoxy group in tert-butyl (2S,4R)-2-formyl-4-methoxypyrrolidine-1-carboxylate provides unique reactivity compared to its analogs. This allows for specific interactions in chemical reactions and potential biological activities that are distinct from those of similar compounds.

Properties

IUPAC Name

tert-butyl (2S,4R)-2-formyl-4-methoxypyrrolidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO4/c1-11(2,3)16-10(14)12-6-9(15-4)5-8(12)7-13/h7-9H,5-6H2,1-4H3/t8-,9+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAIXKICCDVTSDD-DTWKUNHWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(CC1C=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@@H](C[C@H]1C=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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